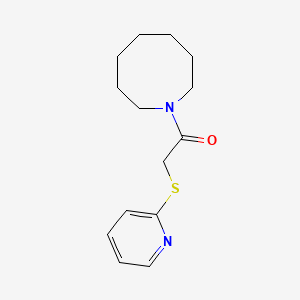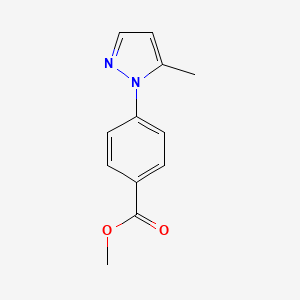
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride, also known as o-Chloroamphetamine (OCA), is a chemical compound that belongs to the amphetamine class of drugs. It is a potent stimulant and has been used in scientific research for its effects on the central nervous system.
Mechanism of Action
OCA acts as a potent monoamine releaser, causing the release of dopamine, norepinephrine, and serotonin from nerve terminals in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. These actions result in increased stimulation of the central nervous system, leading to increased alertness, arousal, and euphoria.
Biochemical and physiological effects:
OCA has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of stress hormones such as cortisol and adrenaline. In addition, it has been shown to increase the release of growth hormone and prolactin.
Advantages and Limitations for Lab Experiments
OCA has several advantages for use in lab experiments. It is a potent and selective monoamine releaser, making it useful for studying the effects of amphetamines on the brain and behavior. It is also readily available and relatively inexpensive. However, there are limitations to its use. It is a controlled substance and requires special handling and storage. It can also be toxic at high doses, making it important to use caution when working with it.
Future Directions
There are several future directions for research on OCA. One area of interest is its potential use in the treatment of depression and other mood disorders. Another area of interest is its effects on cognitive function and memory. There is also interest in studying its effects on the immune system and inflammation. Finally, there is interest in developing new analogs of OCA that may have improved therapeutic potential.
Synthesis Methods
OCA can be synthesized through several methods, including the reaction of 2-amino-1-(2-chlorophenyl)propane with indole-3-carboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 2-(2-chlorophenyl)ethanamine with indole-3-acetaldehyde in the presence of a reducing agent. Both methods result in the formation of OCA hydrochloride.
Scientific Research Applications
OCA has been used in scientific research for its effects on the central nervous system. It has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders. It has also been used to study the effects of amphetamines on the brain and behavior.
properties
IUPAC Name |
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2.ClH/c17-15-7-3-1-5-11(15)13(9-18)14-10-19-16-8-4-2-6-12(14)16;/h1-8,10,13,19H,9,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHWCXRFHSKRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CC=C3Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)
![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)
![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)pentan-1-one](/img/structure/B7501606.png)

